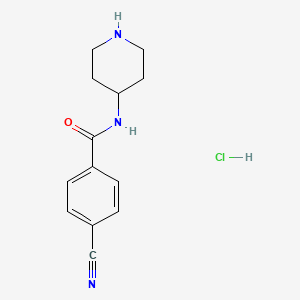

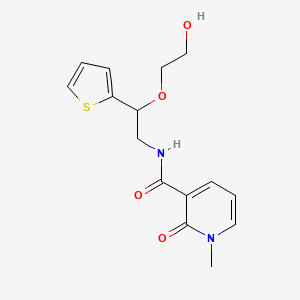

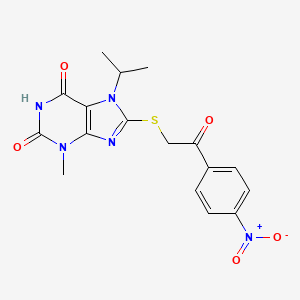

![molecular formula C12H21NO4 B2759037 cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid CAS No. 1427058-29-4](/img/structure/B2759037.png)

cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Stereoisomers

The research led by Bakonyi et al. (2013) on the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases a significant reduction in the steps required for synthesizing these unnatural amino acids compared to previous methods. The study demonstrates the ability to control the cis or trans configuration of the acid through simple adjustments in reaction conditions, highlighting the compound's versatility in synthesizing stereochemically complex molecules (Bakonyi et al., 2013).

Applications in Material Science

Yamashita et al. (2019) explored the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry. This work underscores the compound's relevance in the preparation of biologically active compounds and materials science, particularly those containing cyclobutane ring systems labeled with deuterium atoms. The application of the synthesized product in the preparation of internal standards for drug candidate compounds in quantitative mass spectrometry analyses further underlines its utility in both nonclinical and clinical pharmacokinetic studies (Yamashita et al., 2019).

Medicinal Chemistry Applications

Research on the synthesis and characterization of sterically and electrostatically shielded pyrrolidine nitroxide radicals by Lampp et al. (2019) presents another dimension of application. These radicals, designed for potential use as spin probes and labels, demonstrate the compound's importance in enhancing the stability of radicals for applications in medicinal chemistry and diagnostic imaging. The introduction of carboxymethyl and ethyl groups near the nitroxide group to improve stability showcases the compound's utility in creating more reliable diagnostic tools (Lampp et al., 2019).

Renewable Polymers and Bioengineering

The metabolic engineering of a novel muconic acid biosynthesis pathway via 4-Hydroxybenzoic acid in Escherichia coli by Sengupta et al. (2015) illustrates the compound's role in bioengineering for the sustainable production of commercially important raw materials. This work highlights the potential for using genetically modified E. coli to produce muconic acid from glucose, a step towards sustainable chemical production using renewable resources. The engineered E. coli strain produced significant amounts of muconic acid, proving the proposed pathway active and offering a strategy for future metabolic engineering efforts (Sengupta et al., 2015).

Safety and Hazards

properties

IUPAC Name |

(3S,4R)-4-methyl-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-6-13-7-12(8,10(15)16)5-9(14)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,15,16)/t8-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYESCXPKJQDVGF-QPUJVOFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1(CC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@]1(CC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

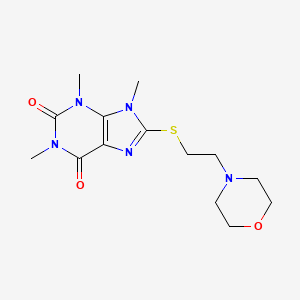

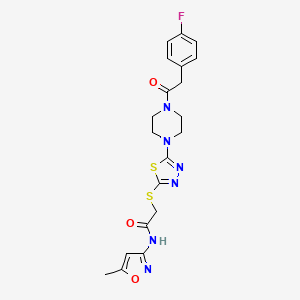

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2758962.png)

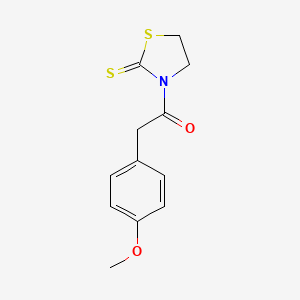

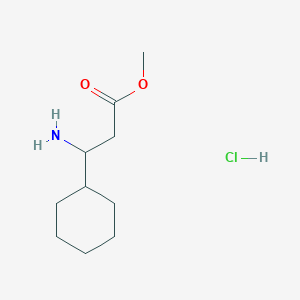

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2758964.png)

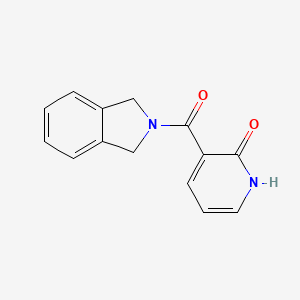

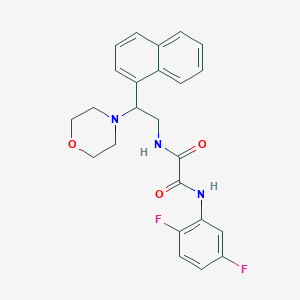

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758967.png)

![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)

![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)